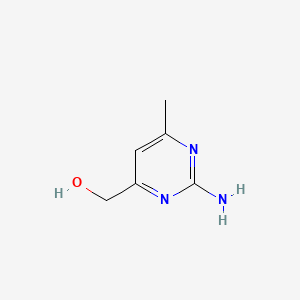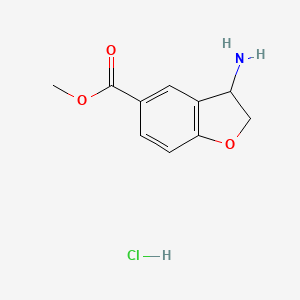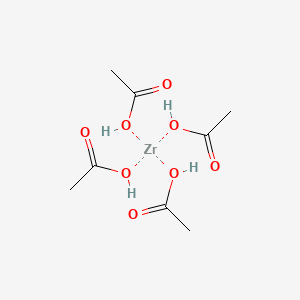
Zirconiumacetat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconiumacetat, commonly referred to as Zirconium(IV) acetate, is a chemical compound with the formula Zr6O4(OH)4(O2CCH3)12 . It is a white solid that is soluble in water and is often used as a precursor to metal-organic frameworks (MOFs) . This compound is formed by the reaction of zirconyl chloride and acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconiumacetat is typically synthesized by reacting zirconyl chloride with acetic acid . The reaction involves a stepwise increase of acetic acid in an aqueous solution containing zirconyl chloride, leading to the formation of a hexanuclear acetate species . The reaction conditions usually involve maintaining the solution at a specific temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of acetic acid to zirconyl chloride under monitored conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Zirconiumacetat undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium dioxide (ZrO2).
Reduction: It can be reduced under specific conditions to form lower oxidation state zirconium compounds.
Substitution: The acetate groups in this compound can be substituted with other ligands, leading to the formation of different zirconium complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like hydrogen or metal hydrides for reduction reactions . Substitution reactions often involve ligands such as phosphines or amines .
Major Products Formed
The major products formed from these reactions include zirconium dioxide, various zirconium complexes, and other zirconium-based materials .
Scientific Research Applications
Zirconiumacetat has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Zirconiumacetat involves its ability to form stable complexes with various ligands. This property makes it useful in catalysis and as a precursor for MOFs . The molecular targets and pathways involved include the coordination of zirconium with oxygen and nitrogen-containing ligands, leading to the formation of stable and functional materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Zirconiumacetat include:
Zirconium dioxide (ZrO2): A common zirconium compound used in ceramics and as a catalyst.
Zirconium(IV) chloride (ZrCl4): Used as a precursor in the synthesis of various zirconium compounds.
Zirconium acetylacetonate: Another zirconium compound used in the preparation of zirconia nanofibers.
Uniqueness
This compound is unique due to its ability to form hexanuclear acetate species, which are useful precursors for MOFs . Its solubility in water and stability under various conditions make it a versatile compound for a wide range of applications .
Properties
Molecular Formula |
C8H16O8Zr |
|---|---|
Molecular Weight |
331.43 g/mol |
IUPAC Name |
acetic acid;zirconium |
InChI |
InChI=1S/4C2H4O2.Zr/c4*1-2(3)4;/h4*1H3,(H,3,4); |
InChI Key |
KEINVBIDJBPJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
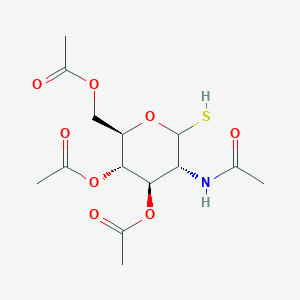
![2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B13827994.png)
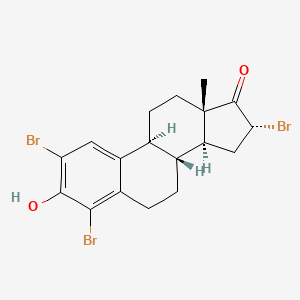
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
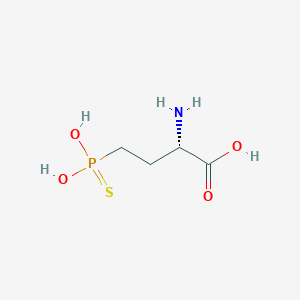
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
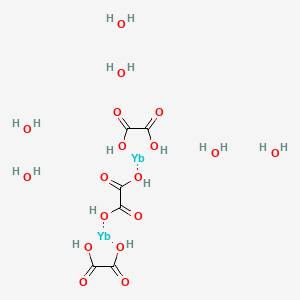

![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
